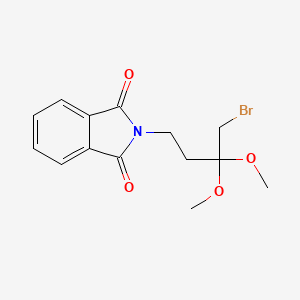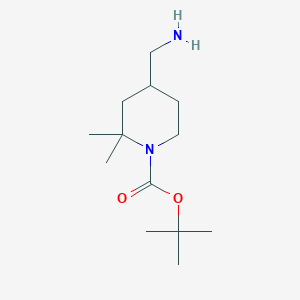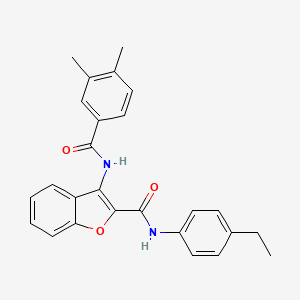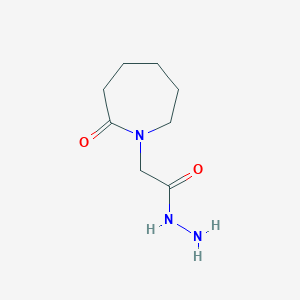
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione involves several steps and starting materials. One approach to synthesizing benzo[f]isoindole-4,9-diones starts with the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines to yield 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes. These intermediates can then be oxidized using CAN (ceric ammonium nitrate) to produce benzo[f]isoindole-4,9-diones in a single step . Another method reported involves the bromination of sarcosine anhydride followed by an immediate reaction with 5-bromoindole to produce 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione, which shares structural similarities with the target compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as benzo[f]isoindole-4,9-diones and 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione, is characterized by the presence of bromine substituents and dimethoxy groups. These structural features are crucial for the reactivity and physical properties of the molecules. The characterization of these compounds is typically performed using techniques like 1H NMR, MS, and microanalysis, which provide detailed information about the molecular framework and substitution patterns .
Chemical Reactions Analysis
The chemical reactivity of isoindole derivatives is influenced by the presence of bromine substituents, which can participate in further chemical transformations. For instance, 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors to indole-2,3-diones, can be formed by reacting indoles with N-bromosuccinimide. This reaction can lead to various brominated products depending on the substitution pattern of the starting indole . The presence of bromine atoms in these compounds makes them suitable for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole derivatives are largely determined by their molecular structure. The presence of bromine atoms increases the molecular weight and influences the compound's density and boiling point. The dimethoxy groups can affect the solubility of the compound in organic solvents. The electronic properties of the isoindole core, such as its ability to participate in electron-rich or electron-deficient interactions, are also important factors that determine the compound's reactivity and stability. The exact properties of this compound would need to be determined experimentally, but can be inferred from related compounds .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione is structurally related to a range of isoindole-1,3-dione derivatives that have been synthesized and characterized in various studies. These derivatives exhibit diverse chemical properties and potential applications in scientific research. Notably, Claessens et al. (2008) outlined the synthesis of benzo[f]isoindole-4,9-diones, starting from reactions involving primary amines, which could then be converted through CAN-mediated oxidation to yield the desired products Claessens, S., Jacobs, J., Van Aeken, S., Tehrani, K., & de Kimpe, N. (2008). The Journal of organic chemistry. Another example includes the work by Wang, Jian, and Liu (2008), where N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide was synthesized, showcasing the versatility of isoindole-1,3-dione chemistry Wang, S.-Q., Jian, F., & Liu, H.-Q. (2008). Acta Crystallographica Section E: Structure Reports Online.
Chemical Analysis and Properties
The detailed chemical structure and properties of isoindole-1,3-dione derivatives have been extensively studied, offering insights into their potential applications. Dioukhane et al. (2021) confirmed the identity of a similar compound through 1D and 2D NMR spectroscopy, highlighting the critical role of two-dimensional NMR spectroscopy in analyzing such compounds Dioukhane, K., Aouine, Y., Nakkabi, A., Boukhssas, S., Faraj, H., & Alami, A. (2021). Additionally, Sawant et al. (2011) developed a carbon monoxide-free, solvent-free, single-step synthesis protocol for isoindole-1,3-diones from o-haloarenes, demonstrating an efficient and environmentally friendly approach to synthesizing these compounds Sawant, D. N., Wagh, Y., Bhatte, K. D., & Bhanage, B. M. (2011). European Journal of Organic Chemistry.
Potential Biological Activities
Some isoindole-1,3-dione derivatives have been investigated for their biological activities, suggesting potential applications in medicinal chemistry. For example, Zou et al. (2010) synthesized benzo[e]isoindole-1,3-dione derivatives and evaluated their effects on glycogen synthase kinase-3 (GSK-3) activity and zebrafish embryo growth, identifying potent inhibitors of GSK-3β Zou, H., Zhou, L., Li, Y., Cui, Y., Zhong, H., Pan, Z., Yang, Z., & Quan, J. (2010). Journal of medicinal chemistry. Sharma et al. (2016) also explored the anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)-pyrimidinones, providing a comparative study of their in vivo anticonvulsant activities and highlighting the therapeutic potential of these compounds Sharma, R., Gawande, D., Mohan, C., & Goel, R. (2016). Medicinal Chemistry Research.
Orientations Futures
The future directions for “2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione” could involve further studies to investigate its impact on the survival of blood cancer cells, particularly against Raji cells . This compound could also be explored for its potential applications in other areas of research.
Mécanisme D'action
Target of Action
The primary targets of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
This compound interacts with its targets by binding to the dopamine receptors. This interaction results in modulation of the receptors, which can lead to changes in neurotransmission
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological processes, including motor control, reward, and certain forms of memory . By modulating the activity of dopamine receptors, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and to be metabolized primarily in the liver
Result of Action
It has been suggested that the compound may have therapeutic potential due to its interaction with dopamine receptors . For example, one study found that a similar compound was able to reverse Parkinsonism in a mouse model .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target receptors
Propriétés
IUPAC Name |
2-(4-bromo-3,3-dimethoxybutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-19-14(9-15,20-2)7-8-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLRXGUVTYNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCN1C(=O)C2=CC=CC=C2C1=O)(CBr)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)





![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)




![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

